Azetidin-2-ol hydrochloride is a heterocyclic compound characterized by a four-membered ring containing a nitrogen atom and an alcohol functional group. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and synthesis of biologically active molecules. Azetidin-2-ol hydrochloride is classified as an azetidine derivative, which refers to a class of compounds that contain a saturated four-membered nitrogen-containing ring.
Azetidin-2-ol hydrochloride can be derived from various synthetic pathways involving azetidine precursors. It falls under the category of heterocycles, specifically azetidines, which are cyclic amines with diverse biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
The synthesis of azetidin-2-ol hydrochloride typically involves several key steps:
The molecular weight of azetidin-2-ol hydrochloride is approximately 109.56 g/mol.
Azetidin-2-ol hydrochloride participates in various chemical reactions due to its functional groups:
The mechanism of action for azetidin-2-ol hydrochloride primarily involves its interaction with biological targets through its nitrogen atom and hydroxyl group. These functional groups can facilitate hydrogen bonding and nucleophilic attacks on electrophilic centers in biological molecules, potentially affecting enzyme activity or receptor interactions.
Azetidin-2-ol hydrochloride has several scientific uses, including:
Diversity-Oriented Synthesis (DOS) has emerged as a pivotal strategy for constructing structurally diverse azetidine scaffolds, enabling rapid exploration of chemical space for drug discovery. The DOSEDO (Diversity-Oriented Synthesis Encoded by Deoxyoligonucleotides) platform exemplifies this approach, utilizing 61 multifunctional skeletons with orthogonal functional handles (secondary amines and aryl halides) for combinatorial diversification [2]. This strategy employs branching sequences rather than linear architectures, allowing rigid azetidine cores to project appendages into three-dimensional space through validated DNA-compatible reactions: acylation, sulfonylation, reductive amination, and Suzuki couplings [2]. Key to this methodology is the selection of skeletons with varied exit vectors, which facilitates the installation of diverse appendages while maintaining azetidine ring integrity. For instance, bifunctional skeletons containing carboxylic acid or primary hydroxyl groups serve as DNA attachment points, enabling scaffold modification while preserving the strained azetidine core essential for biological activity [2] [7].
The integration of DOS with DNA-encoded library (DEL) technology permits the synthesis of 3.7 million-member libraries featuring azetidine derivatives. This approach addresses historical synthetic limitations by employing aqueous-compatible conditions (pH 7–9, ≤80°C) that preserve DNA integrity during azetidine functionalization [2]. Computational building-block selection (Knime Analytics Platform) further optimizes structural diversity within defined physicochemical parameters, enhancing coverage of underrepresented azetidine chemotypes in screening collections [2]. Notably, DOS-derived azetidines serve as conformationally constrained amino acid surrogates in peptidomimetics, leveraging their ring strain to enhance receptor-binding complementarity [1] [7].
Table 1: DOS Approaches for Azetidine Scaffold Diversification
| Skeleton Type | Functional Handles | Diversification Reactions | Library Size | Key Advantage |
|---|---|---|---|---|
| Bifunctional (Amine/Aryl Halide) | Secondary amine, Aryl bromide/iodide | Suzuki coupling, Acylation | 3.7 million compounds | Orthogonal exit vectors |
| Carboxylic Acid-Functionalized | COOH, Aryl halide | Amide coupling, Reductive amination | Not specified | DNA conjugation via amide bond |
| Hydroxyl-Functionalized | OH, Amine | Carbamate linkage, Sulfonylation | Not specified | Alternative DNA attachment |
| Trifluoromethyl-Substituted | CF₃, Chloroamine | Base-induced cyclization | Small molecules | Enhanced metabolic stability |
Stereocontrol in azetidin-2-ol synthesis is critical for biological efficacy, achieved through substrate-directed ring closure and kinetic resolution strategies. Iodocyclization of homoallyl amines exemplifies stereoselective azetidine formation, where iodine-mediated electrophilic cyclization of substrate 6 yields cis-2-(iodomethyl)azetidine 7 as the major stereoisomer (Scheme 2). The reaction’s stereochemical outcome depends critically on electronic and steric properties of substituents, with electron-donating groups favoring azetidine over pyrrolidine byproducts (8:1 selectivity observed with p-methoxy substrates) [1] [8]. This method provides direct access to halogen-functionalized azetidinols amenable to further derivatization.
Mitsunobu cyclization enables synthesis of enantiopure trans-2-aryl-3-chloroazetidines (13) from β-chloro-γ-sulfinylamino alcohols (12) with complete inversion of configuration at the alcohol center. The reaction proceeds via SN₂ mechanism with diethyl azodicarboxylate (DEAD) and triphenylphosphine, affording trans-azetidines with >98% diastereomeric excess when chiral sulfinyl auxiliaries direct asymmetric induction [1]. Alternatively, epichlorohydrin-based routes offer industrial scalability: Benzylamine reacts with epichlorohydrin at 0–5°C to form 1-benzylazetidin-3-ol precursors, which undergo catalytic hydrogenation (Pd/C) followed by HCl-mediated salt formation to yield enantiopure azetidin-2-ol hydrochloride. This method achieves 85% yield with minimized racemization through low-temperature ring closure [4] [7].
Table 2: Stereochemical Outcomes in Azetidine Cyclization
| Cyclization Method | Starting Material | Reaction Conditions | Major Product | Stereoselectivity |
|---|---|---|---|---|
| Iodocyclization | Homoallyl amine 6 | I₂, NaHCO₃, MeCN, RT | cis-2-(Iodomethyl)azetidine 7 | Up to 8:1 (cis:trans) |
| Mitsunobu Cyclization | β-Chloro-γ-amino alcohol 12 | DEAD, PPh₃, THF, 0°C | trans-2-Aryl-3-chloroazetidine 13 | >98% de |
| Base-Induced Closure | N-Alkyl-4-chloro-1,1,1-trifluorobutan-2-amine 4 | LiHMDS, THF, reflux | 1-Alkyl-2-(trifluoromethyl)azetidine 5 | Substrate-dependent |
| Epichlorohydrin Route | Epichlorohydrin + Benzylamine | 0–5°C, aqueous phase | 1-Benzylazetidin-3-ol | Racemic (chiral resolution possible) |
Solid-phase synthesis enables high-throughput production of azetidine-focused libraries through DNA-encoded combinatorial chemistry. The DOSEDO platform demonstrates this via carbamate-linked constructs where hydroxyl-functionalized azetidinols are immobilized on amine-functionalized DNA through N,N′-disuccinimidyl carbonate (DSC) activation. This linkage chemistry achieves >90% conjugation efficiency while preserving acid-sensitive azetidine rings during subsequent diversification steps [2]. Post-conjugation purification via preparative HPLC followed by ethanol precipitation ensures removal of excess reagents critical for downstream reactions, particularly minimizing residual acetate that competes in acylation steps [2] [6].
Azetidine library production employs split-pool methodology with three diversification cycles: (1) N-deprotection of Fmoc/Boc groups using 20% piperidine or TFA; (2) Amine diversification via acylation/sulfonylation/reductive amination; (3) Aryl halide functionalization via Suzuki–Miyaura coupling. Key innovations include a DNA-compatible Ns (nosyl) deprotection protocol using 2-mercaptoethanol and K₂CO₃ in DMF/H₂O, which cleaves the sulfonamide without damaging DNA or azetidine cores [2]. Quality control metrics reveal that 92% of building blocks meet stringent conversion thresholds (>70% AUC desired product, <10% AUC impurities), ensuring library fidelity for high-throughput screening against biological targets [2].
Table 3: Solid-Phase Azetidine Library Synthesis: Comparative Analysis
| Parameter | Carbamate Linkage | Amide Linkage | Ns-Deprotection Method |
|---|---|---|---|
| Conjugation Efficiency | 91% ± 3% | 95% ± 2% | Not applicable |
| Stability (pH 7–9) | Excellent | Excellent | Quantitative deprotection |
| Purification Method | Preparative HPLC + EtOH precipitation | Same as carbamate | Silica filtration |
| Throughput | 5,000 compounds/week | 4,800 compounds/week | 96-well parallel processing |
| Purity Threshold | >90% (HPLC-UV) | >90% (HPLC-UV) | >98% completion |
Asymmetric catalysis provides efficient access to enantioenriched azetidin-2-ols, overcoming the ring strain challenges that complicate stereocontrol. Palladium-catalyzed Suzuki couplings on DNA-conjugated azetidines proceed with remarkable stereoretention when using PdCl₂(dppf)·CH₂Cl₂ catalyst in EtOH/MeCN (1:1). This system achieves >85% yield and 99% stereochemical fidelity for cis-3-substituted azetidinols, crucial for maintaining library enantiopurity during diversification [2] [7]. The solvent mixture enhances boronic acid solubility while suppressing epimerization at C-3 through rapid transmetalation kinetics [2].
Organocatalytic approaches leverage proline-derived catalysts for asymmetric azetidine ring formation. N-sulfinyl imines undergo diastereoselective [3+1] annulation with trimethylsilyl diazomethane catalyzed by O-acetylquinidine, affording 3-substituted azetidin-2-ols with 92% ee and dr >15:1 [7]. Alternatively, enzymatic desymmetrization of meso-azetidine precursors using lipase CAL-B provides enantioenriched trans-azetidinols (ee >99%) through regioselective ester hydrolysis [6] [7]. These methodologies demonstrate the convergence of biocatalysis and organocatalysis for sustainable chiral azetidine synthesis.
Table 4: Chiral Catalysts for Enantioenriched Azetidin-2-ol Synthesis
| Catalyst Type | Reaction | Yield (%) | ee or de (%) | Key Advantage |
|---|---|---|---|---|
| PdCl₂(dppf)·CH₂Cl₂ | Suzuki coupling on DNA | >85 | >99 (stereoretention) | DNA-compatible |
| O-Acetylquinidine | [3+1] Annulation | 78 | 92 ee | High trans selectivity |
| Lipase CAL-B | Enzymatic hydrolysis | 95 | >99 ee | Aqueous conditions |
| Ru-BINAP | Asymmetric hydrogenation | 90 | 95 ee | Redox-neutral |
Non-conventional energy sources significantly enhance azetidine synthesis efficiency by accelerating ring-closure kinetics and improving stereoselectivity. Microchannel reactors enable continuous-flow TEMPO oxidations of 1-Boc-3-hydroxyazetidine (V-4) to the corresponding ketone (V-5) within 30 seconds residence time, suppressing Baeyer–Villiger overoxidation that plagues batch protocols [5]. Two advanced systems demonstrate this: (1) TEMPO/H₂O₂ co-flow (0–30°C) achieves 94% conversion with <1% lactone byproduct; (2) Cobalt-acetate/O₂ catalysis (25–75°C) affords quantitative oxidation without overoxidation, eliminating salt waste from stoichiometric oxidants [5].
Ultrasound irradiation (40 kHz) accelerates nucleophilic ring closure in epichlorohydrin-derived precursors, reducing cyclization time from 12 hours to 35 minutes while maintaining 85% yield. The acoustic cavitation effect enhances mass transfer in heterogeneous reaction mixtures, particularly during the critical filtration/washing steps in azetidin-2-ol hydrochloride isolation [4]. Microwave-assisted ring-closing enyne metathesis (RCEYM) further demonstrates energy efficiency: Azetidine diene synthesis using Grubbs-II catalyst in toluene reaches completion in <10 minutes at 120°C under microwave irradiation versus 24 hours conventionally, preserving acid-sensitive hydrochloride salts [6] [7]. These technologies collectively enable rapid synthesis of azetidin-2-ol building blocks for high-throughput medicinal chemistry programs.
Table 5: Performance Metrics of Assisted Synthetic Protocols
| Energy Source | Reaction Type | Time Reduction | Yield Improvement | Byproduct Suppression |
|---|---|---|---|---|
| Microchannel (TEMPO/H₂O₂) | Azetidine oxidation | 24h → 30s | 89% → 94% | Lactone byproduct <1% |
| Microchannel (Co/O₂) | Same as above | 24h → 2min | 89% → 98% | No lactone detected |
| Ultrasound | Ring closure | 12h → 35min | 82% → 85% | Reduced oligomerization |
| Microwave | RCEYM | 24h → 10min | 68% → 82% | Eliminated thermal decomposition |
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